

chemical and physical properties of Neamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Neamine**
Cat. No.: **B104775**

[Get Quote](#)

Neamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neamine, also known as Neomycin A, is an aminoglycoside antibiotic and a fundamental core structure of many clinically significant antibiotics, including the neomycin and kanamycin families.^{[1][2]} It is a pseudodisaccharide composed of a 2-deoxystreptamine (2-DOS) ring glycosidically linked to a 2,6-diaminoglucose ring.^{[1][3]} Beyond its role as an antibiotic precursor, **neamine** itself is a degradation product of neomycin and exhibits a range of biological activities, including antibacterial, antitumor, and neuroprotective effects.^[4] This guide provides an in-depth overview of the chemical and physical properties of **neamine**, complete with experimental protocols and visual representations of its interactions and analysis.

Chemical and Physical Properties

Neamine is an off-white to pale yellow solid.^[4] Its core structure consists of two rings: a 2-deoxystreptamine ring (Ring II) and a 2,6-diamino-2,6-dideoxy- α -D-glucopyranosyl ring (Ring I).^{[1][5]} The quantitative chemical and physical properties of **neamine** are summarized in the tables below.

Table 1: General Chemical Properties of Neamine

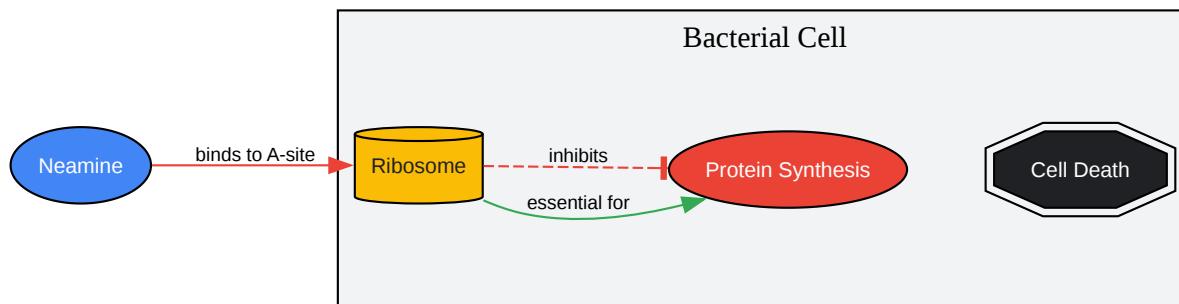
Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₂₆ N ₄ O ₆	[3][4]
Molecular Weight	322.36 g/mol	[3][4][6]
CAS Number	3947-65-7	[3][4][6]
IUPAC Name	(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4-diol	[3][4]
Synonyms	Neomycin A, Neomycin Sulfate EP Impurity A, Framycetin Sulfate EP Impurity A, (+)-Neamine	[4]

Table 2: Physical Properties of Neamine

Property	Value	Source(s)
Melting Point	250-256 °C (decomposes)	[4]
Boiling Point	577.9 ± 50.0 °C at 760 mmHg	[4]
Density	1.518 ± 0.10 g/cm ³	[4]
Optical Rotation	[\alpha]D ²⁵ +112.8° (c=1)	[6]
Solubility	Slightly soluble in water, methanol, and aqueous acid.	[4][7]
Appearance	Off-White to Pale Yellow Solid	[4]

Table 3: pKa Values of Neamine's Amino Groups

The pKa values of the four primary amino groups of **neamine** have been determined using multinuclear NMR spectroscopy. These values are crucial for understanding the molecule's


protonation state at physiological pH, which in turn influences its binding to biological targets.[\[8\]](#) [\[9\]](#)

Amino Group Position	pKa Value (NMR Titration)	Source(s)
N-3 (Ring II)	6.51	[9]
N-2' (Ring I)	7.11	[9]
N-1 (Ring II)	7.60	[9]
N-6' (Ring I)	8.31	[9]

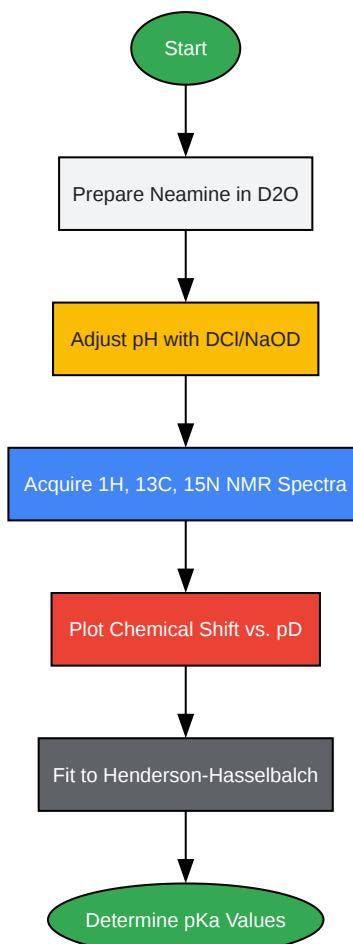
Mechanism of Action and Biological Interactions

The primary antibacterial mechanism of **neamine** and other aminoglycosides involves high-affinity binding to the aminoacyl-tRNA site (A-site) on the 16S ribosomal RNA of bacteria.[\[2\]](#)[\[10\]](#) This interaction disrupts protein synthesis, leading to bacterial cell death.[\[11\]](#) The positively charged amino groups of **neamine** are critical for the electrostatic interactions with the negatively charged phosphate backbone of the rRNA.[\[12\]](#)

Neamine has also been identified as an anti-angiogenesis agent that targets angiogenin (ANG). It has been shown to inhibit ANG-mediated proliferation of pancreatic cancer cells in a dose-dependent manner.[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: Mechanism of **Neamine**'s antibacterial action.


Experimental Protocols

Determination of pKa Values by NMR Titration

This method allows for the unambiguous assignment of pKa values to each of **neamine**'s amino groups.[\[8\]](#)[\[9\]](#)

Methodology:

- Sample Preparation: A solution of **neamine** (e.g., 0.155–0.243 M) is prepared in D₂O.[\[8\]](#)
- Titration: The pH of the solution is adjusted incrementally using 0.5 M DCl and 0.5 M NaOD to cover a wide pH range (e.g., pD 2.55 to 12.30).[\[8\]](#)
- NMR Data Acquisition: At each pH point, ¹H, ¹³C, and ¹H-¹⁵N HMBC NMR spectra are recorded.[\[8\]](#)
- Data Analysis: The chemical shifts (δ) of reporter nuclei (protons, carbons, and nitrogens) close to the amino groups are plotted against the measured pD values.
- pKa Calculation: The resulting titration curves are fitted to the Henderson-Hasselbalch equation to determine the pKa value for each amino group.[\[8\]](#)[\[9\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for pKa determination by NMR titration.

High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAE-IPAD)

This method is used for the separation and quantification of **neamine**, often as an impurity in neomycin sulfate.[\[4\]](#)

Methodology:

- Chromatography System: A system equipped with an eluent generator, gradient pump, electrochemical detector, and autosampler.[\[4\]](#)

- Column: Anion-exchange column (e.g., 4 mm × 250 mm) with a guard column (e.g., 4 mm × 50 mm).[4]
- Mobile Phase: 2.40 mM KOH generated by the eluent generator at a flow rate of 0.50 mL/min.[4]
- Column Temperature: 30 °C.[4]
- Injection Volume: 20 µL.[4]
- Detection: Integrated pulsed amperometric detection using a gold working electrode with a specific electrochemical waveform.[4]
- Column Re-equilibration: The column is washed weekly with 100 mM KOH and re-equilibrated overnight with 2.40 mM KOH.[4]

Conclusion

Neamine is a well-characterized aminoglycoside with distinct chemical and physical properties that are fundamental to its biological activity. Its rigid structure, coupled with the specific pKa values of its four amino groups, dictates its interaction with the bacterial ribosomal A-site, the primary target for its antibiotic effects. The experimental protocols outlined in this guide provide robust methods for the analysis and characterization of **neamine**, which is essential for quality control in pharmaceutical manufacturing and for further research into the development of novel aminoglycoside derivatives.[4] The continued study of **neamine** and its analogs holds promise for combating antibiotic resistance and exploring new therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]

- 3. Neamine | C12H26N4O6 | CID 72392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bocsci.com [bocsci.com]
- 5. researchgate.net [researchgate.net]
- 6. Neamine [drugfuture.com]
- 7. Neamine , 98% , 3947-65-7 - CookeChem [cookechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neomycin - Wikipedia [en.wikipedia.org]
- 12. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [chemical and physical properties of Neamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104775#chemical-and-physical-properties-of-neamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com